molecular formula C12H16O B2478176 Cyclopentanemethanol,3-phenyl-,trans- CAS No. 1909294-14-9

Cyclopentanemethanol,3-phenyl-,trans-

Cat. No. B2478176
CAS RN: 1909294-14-9
M. Wt: 176.259
InChI Key: JQYFKFLYALIOAD-ZYHUDNBSSA-N
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Description

“Cyclopentanemethanol,3-phenyl-,trans-” is a chemical compound with the molecular formula C12H16O . It is also known as “(3-Phenyl-cyclopentyl)-methanol” and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Cyclopentanemethanol,3-phenyl-,trans-” consists of a cyclopentane ring attached to a phenyl group via a methanol linkage . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.

Scientific Research Applications

  • Enzymatic Synthesis Applications

    • Enzymatic methods have been developed for synthesizing enantiomers of 3-(substituted-phenyl) cyclopentanols, including compounds related to "Cyclopentanemethanol, 3-phenyl-, trans-". These methods use lipase-catalyzed transesterification for efficient and practical large-scale synthesis. This process is marked by high chemical yield and enantioselectivity, demonstrating the potential for producing biologically active compounds (Okumura et al., 2002).
  • Stereochemical Control in Organic Synthesis

    • Studies on the reduction of 2-phenyl-2-(4-X-phenyl) cyclopentanones, closely related to the target compound, provide insights into stereochemical control in organic synthesis. These investigations help understand how different substituents and reaction conditions affect the cis/trans ratios of cyclopentanols, which is crucial for designing stereo-selective synthetic routes (Halterman & McEvoy, 1990).
  • Inhibitory Activity Against Sodium Channels

    • Novel cyclopentane-based 3-phenyl-1-hydroxypropyl compounds, structurally related to "Cyclopentanemethanol, 3-phenyl-, trans-", have been evaluated for their inhibitory activity against the peripheral nerve sodium channel Na(V)1.7. These compounds, due to their structural characteristics, show promise in treating inflammatory and neuropathic pain (Ok et al., 2006).
  • Applications in Catalyst Stereochemistry

    • Research on the stereochemistry of catalysts in hydrogenation reactions has involved compounds like 2-Cyclopentylidenecyclopentanol, which share structural similarities with the target compound. Understanding how different catalysts affect the stereochemistry of the hydrogenation products has implications for the selective synthesis of pharmaceuticals and fine chemicals (Mitsui et al., 1966).
  • Radical Clock Substrate Probes

    • The compound trans-2-phenylmethylcyclopropane, structurally related to "Cyclopentanemethanol, 3-phenyl-, trans-", has been used as a substrate to investigate radical intermediates in the catalytic cycle of methane monooxygenase (MMO). This application contributes to a deeper understanding of MMO's mechanism, which is important for biotechnological and environmental applications (Liu et al., 1993).
  • Synthesis of Antitumor Agents

    • Compounds structurally similar to "Cyclopentanemethanol, 3-phenyl-, trans-" have been used in the synthesis of analogues of cyclophosphamide, a well-known antitumor agent. This research helps in developing new anticancer drugs with potentially improved efficacy and reduced side effects (Boyd et al., 1980).

Safety and Hazards

“Cyclopentanemethanol,3-phenyl-,trans-” is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[(1R,3R)-3-phenylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYFKFLYALIOAD-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanemethanol,3-phenyl-,trans-

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